molecular formula C22H17ClFN9O B15144154 2,4-diamino-6-[[(R)-(5-chloro-8-fluoro-4-oxo-3-pyridin-3-ylquinazolin-2-yl)-cyclopropylmethyl]amino]pyrimidine-5-carbonitrile

2,4-diamino-6-[[(R)-(5-chloro-8-fluoro-4-oxo-3-pyridin-3-ylquinazolin-2-yl)-cyclopropylmethyl]amino]pyrimidine-5-carbonitrile

Cat. No.: B15144154
M. Wt: 477.9 g/mol
InChI Key: XDSXYMOZKDUASY-MRXNPFEDSA-N
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Description

2,4-diamino-6-[[®-(5-chloro-8-fluoro-4-oxo-3-pyridin-3-ylquinazolin-2-yl)-cyclopropylmethyl]amino]pyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diamino-6-[[®-(5-chloro-8-fluoro-4-oxo-3-pyridin-3-ylquinazolin-2-yl)-cyclopropylmethyl]amino]pyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by reacting appropriate amines with cyanoacetic acid derivatives under basic conditions.

    Introduction of Substituents:

    Cyclopropylmethylation: The cyclopropylmethyl group is introduced via alkylation reactions using cyclopropylmethyl halides.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2,4-diamino-6-[[®-(5-chloro-8-fluoro-4-oxo-3-pyridin-3-ylquinazolin-2-yl)-cyclopropylmethyl]amino]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,4-diamino-6-[[®-(5-chloro-8-fluoro-4-oxo-3-pyridin-3-ylquinazolin-2-yl)-cyclopropylmethyl]amino]pyrimidine-5-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used in the development of novel pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Biological Studies: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2,4-diamino-6-[[®-(5-chloro-8-fluoro-4-oxo-3-pyridin-3-ylquinazolin-2-yl)-cyclopropylmethyl]amino]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the suppression of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminopyrimidine Derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.

    Quinazoline Derivatives: Compounds with the quinazoline moiety are known for their anticancer and antimicrobial properties.

    Cyclopropylmethyl Amines: These compounds are used in medicinal chemistry for their unique structural features and biological activities.

Uniqueness

2,4-diamino-6-[[®-(5-chloro-8-fluoro-4-oxo-3-pyridin-3-ylquinazolin-2-yl)-cyclopropylmethyl]amino]pyrimidine-5-carbonitrile is unique due to its combination of structural features, which confer specific biological activities and make it a valuable compound for scientific research and pharmaceutical development.

Properties

Molecular Formula

C22H17ClFN9O

Molecular Weight

477.9 g/mol

IUPAC Name

2,4-diamino-6-[[(R)-(5-chloro-8-fluoro-4-oxo-3-pyridin-3-ylquinazolin-2-yl)-cyclopropylmethyl]amino]pyrimidine-5-carbonitrile

InChI

InChI=1S/C22H17ClFN9O/c23-13-5-6-14(24)17-15(13)21(34)33(11-2-1-7-28-9-11)20(30-17)16(10-3-4-10)29-19-12(8-25)18(26)31-22(27)32-19/h1-2,5-7,9-10,16H,3-4H2,(H5,26,27,29,31,32)/t16-/m1/s1

InChI Key

XDSXYMOZKDUASY-MRXNPFEDSA-N

Isomeric SMILES

C1CC1[C@H](C2=NC3=C(C=CC(=C3C(=O)N2C4=CN=CC=C4)Cl)F)NC5=NC(=NC(=C5C#N)N)N

Canonical SMILES

C1CC1C(C2=NC3=C(C=CC(=C3C(=O)N2C4=CN=CC=C4)Cl)F)NC5=NC(=NC(=C5C#N)N)N

Origin of Product

United States

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